Potency Against Mycobacterium smegmatis
In a direct head-to-head comparison within the same experimental system, Mycoplanecin B exhibited an MIC of 0.05 µg/mL against Mycobacterium smegmatis ATCC 607. Under identical conditions, the semi-synthetic derivatives (IIb) and (IIIb) derived from Mycoplanecin B/C displayed MICs of 6.25 µg/mL, representing a 125-fold reduction in potency [1]. This demonstrates that the natural product Mycoplanecin B possesses intrinsic structural features critical for high anti-mycobacterial activity that are compromised in certain reduced or hydrolyzed derivatives.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 0.05 µg/mL |
| Comparator Or Baseline | Derivative (IIb): 6.25 µg/mL; Derivative (IIIb): 6.25 µg/mL |
| Quantified Difference | 125-fold lower MIC for Mycoplanecin B (0.05 µg/mL vs. 6.25 µg/mL) |
| Conditions | Mycobacterium smegmatis ATCC 607; Dubos's liquid medium with 10% w/v albumin; 7 days incubation at 37°C [1] |
Why This Matters
This quantifies the superior intrinsic potency of the natural product Mycoplanecin B relative to accessible semi-synthetic variants, guiding selection of the optimal starting material for anti-mycobacterial screening or medicinal chemistry campaigns.
- [1] Arai M, Haneishi T, Nakajima M, Torikata A, Enokita R. Mycoplanecin derivatives and their preparation. US Patent US4370266A. 1983 Jan 25. View Source
